MEL-3 Hydrochloride
Overview
Description
MEL-3 Hydrochloride is a potent androgen receptor antagonist from a new structural chemical class . It has been shown to inhibit the proliferation of both androgen-dependent and androgen-independent AR-positive prostate cancer cell lines .
Physical And Chemical Properties Analysis
MEL-3 Hydrochloride is a white to light brown powder . It is soluble in DMSO at a concentration of 15 mg/mL . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Analytical Chemistry and Food Safety
In the context of food safety, MEL-3 hydrochloride has been studied for its presence in animal feeds and its subsequent detection in edible fish tissues. Andersen et al. (2008) developed a quantitative method to determine melamine residues in fish tissues, highlighting the importance of MEL-3 hydrochloride in food safety and contamination studies. This research is crucial for ensuring the safety of food products and public health Andersen, Turnipseed, Karbiwnyk, Clark, Madson, Gieseker, Miller, Rummel, & Reimschuessel, 2008.
2. Biochemical Research
In biochemical research, MEL-3 hydrochloride has been used to study the sulfation of melatonin. Tian et al. (2015) investigated the sulfation process in various human organs and animal species. They identified critical enzymes responsible for this sulfation, thereby contributing to the understanding of melatonin metabolism Tian, Huo, Dong, Wu, Wang, Wang, Liu, & Ma, 2015.
3. Pharmacology and Cancer Research
In pharmacology, MEL-3 hydrochloride has been investigated for its potential use in cancer therapy. Koshiuka et al. (2000) studied the anti-tumor activities of melarsoprol (Mel-B), derived from MEL-3 hydrochloride, either alone or with all-trans-retinoic acid, demonstrating its effectiveness against breast and prostate cancer cells Koshiuka, Elstner, Williamson, Said, Tada, & Koeffler, 2000.
4. Environmental and Energy Applications
The study of MEL-3 hydrochloride extends into environmental and energy applications. Barrio and Shalom (2018) explored the formation of a supramolecular assembly of melamine and chlorine for graphitic carbon nitride production. This research has implications for developing photocatalysts for environmental and energy-related applications Barrio & Shalom, 2018.
Safety And Hazards
MEL-3 Hydrochloride is classified as acutely toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting .
properties
IUPAC Name |
12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-11H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGQRPFTWFMWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MEL-3 Hydrochloride | |
CAS RN |
292039-18-0 | |
Record name | 292039-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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